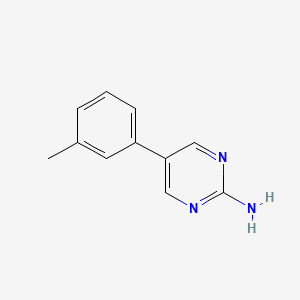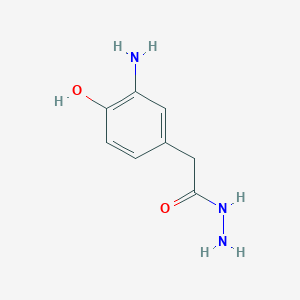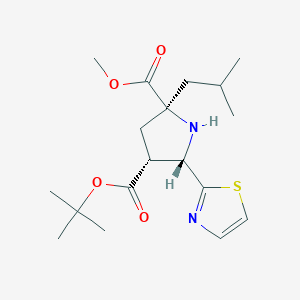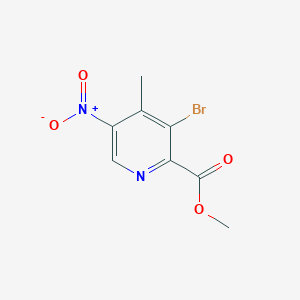
5-(间甲苯基)嘧啶-2-胺
描述
5-(m-Tolyl)pyrimidin-2-amine is a chemical compound that has been extensively studied for its physical, chemical, biological, and analytical properties. It is a derivative of 2-aminopyrimidine , which is a common structural subunit in a large number of both natural products and synthetic compounds with important biological activities .
Synthesis Analysis
Novel 2-aminopyrimidine derivatives, including 5-(m-Tolyl)pyrimidin-2-amine, were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The synthesis process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular formula of 5-(m-Tolyl)pyrimidin-2-amine is C11H11N3 . Its average mass is 185.225 Da and its monoisotopic mass is 185.095291 Da .科学研究应用
合成和化学反应
- 嘧啶衍生物的合成,包括与 5-(间甲苯基)嘧啶-2-胺 相似的衍生物,通常涉及多步反应和各种试剂,正如 Madkour 等人在 1994 年关于合成 5-(对苯甲氧基)-2-甲基-7-(对甲苯基)-4H-吡啶并[2,3-d]嘧啶-4-酮的研究中所展示的 (Madkour、Salem、Abdel-Rahman 和 Azab,1994)。
- Salgado 等人 (2011) 探讨了使用嘧啶前体合成 [1,2,4]-三唑并[1,5-a]嘧啶衍生物,突出了合成嘧啶基化合物的多功能性 (Salgado、Varela、Collazo、García、Pevarello、Alkorta 和 Elguero,2011)。
在医药化学中的应用
- 在医药化学领域,Gangjee 等人 (1999) 合成了 2-氨基-4-氧代-6-甲基-5-取代吡咯并[2, 3-d]嘧啶的类似物,其在结构上与 5-(间甲苯基)嘧啶-2-胺 相关,以抑制胸苷酸合成酶,这是癌症治疗中的一个靶点 (Gangjee、Mavandadi、Kisliuk 和 Queener,1999)。
生物活性与激酶抑制
- 与 5-(间甲苯基)嘧啶-2-胺 类似的嘧啶衍生物已被研究其作为激酶抑制剂的潜力。例如,Li 等人 (2018) 研究了 5-(2,3-二氢-1 H-吲哚-5-基)-7 H-吡咯并[2,3- d]嘧啶-4-胺衍生物作为受体相互作用蛋白激酶 1 (RIPK1) 的抑制剂,显示出在预防肿瘤转移方面的潜力 (Li 等人,2018)。
新型合成方法
- Naidu 和 Bhuyan (2014) 开发了一种微波辅助合成方法,用于合成新型 5-芳基氨基-吡咯并[2,3-d]嘧啶衍生物,其在结构上与 5-(间甲苯基)嘧啶-2-胺 相似,展示了合成技术的进步 (Naidu 和 Bhuyan,2014)。
先进材料应用
- 对嘧啶衍生物(包括 5-(间甲苯基)嘧啶-2-胺)的研究也发现了在材料科学中的应用。例如,Yadav 等人 (2015) 探讨了嘧啶衍生物在酸性介质中用作低碳钢的缓蚀剂,表明此类化合物在工业应用中的潜力 (Yadav、Kumar、Sinha、Bahadur 和 Ebenso,2015)。
作用机制
Target of Action
5-(m-Tolyl)pyrimidin-2-amine is a derivative of 2-aminopyrimidine . The primary targets of this compound are organisms causing sleeping sickness, Trypanosoma brucei rhodesiense , and malaria, Plasmodium falciparum NF54 . These organisms play a crucial role in the propagation of these diseases.
Mode of Action
It is known that 2-aminopyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities . They interact with the targets, leading to changes that inhibit the growth and proliferation of the disease-causing organisms .
Biochemical Pathways
The biochemical pathways affected by 5-(m-Tolyl)pyrimidin-2-amine are related to the life cycles of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . The compound interferes with these pathways, disrupting the normal functioning of these organisms and their ability to cause disease .
Result of Action
The result of the action of 5-(m-Tolyl)pyrimidin-2-amine is the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . This leads to a decrease in the severity of the diseases caused by these organisms .
生化分析
Biochemical Properties
5-(m-Tolyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication. This interaction is crucial for maintaining genome integrity, and overexpression of PLK4 has been detected in various cancers . The compound acts as an inhibitor of PLK4, thereby potentially serving as an anticancer agent.
Cellular Effects
5-(m-Tolyl)pyrimidin-2-amine has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it exhibits antiproliferative activity against breast cancer cells by inhibiting PLK4, leading to cell cycle arrest and apoptosis . This compound also affects the stability and function of various cellular proteins, thereby impacting overall cellular homeostasis.
Molecular Mechanism
At the molecular level, 5-(m-Tolyl)pyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PLK4, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G2/M phase and triggering apoptosis through caspase activation . Additionally, the compound may interact with other cellular proteins, further influencing gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(m-Tolyl)pyrimidin-2-amine change over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties suggest that the compound remains active for extended periods, allowing for prolonged therapeutic effects. Long-term studies have shown that it maintains its antiproliferative activity against cancer cells, with minimal degradation observed over time.
Dosage Effects in Animal Models
The effects of 5-(m-Tolyl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5-(m-Tolyl)pyrimidin-2-amine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism is crucial for its bioavailability and overall therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 5-(m-Tolyl)pyrimidin-2-amine is transported and distributed through specific transporters and binding proteins. It is known to interact with plasma proteins, which facilitate its distribution to target tissues . The compound’s localization and accumulation in specific tissues are essential for its therapeutic effects, as it needs to reach the site of action to exert its biological activity.
Subcellular Localization
The subcellular localization of 5-(m-Tolyl)pyrimidin-2-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular proteins and enzymes. It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound to effectively inhibit its target enzymes and exert its therapeutic effects.
属性
IUPAC Name |
5-(3-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHSKNKONPSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661690 | |
| Record name | 5-(3-Methylphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914349-42-1 | |
| Record name | 5-(3-Methylphenyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methylphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile](/img/structure/B1388126.png)



![3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile](/img/structure/B1388132.png)







![Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1388148.png)
